molecular formula C12H17ClN2O3S2 B2746551 N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2411279-84-8

N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B2746551
CAS No.: 2411279-84-8
M. Wt: 336.85
InChI Key: NDSIGQBLPHNVGQ-UHFFFAOYSA-N
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Description

N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chloropropanoyl group and a thiophene-2-sulfonamide moiety, making it a unique structure for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chloropropanoyl group through acylation reactions. The final step involves the sulfonation of the thiophene ring to attach the sulfonamide group. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples might include:

  • N-[1-(2-Chloropropanoyl)piperidin-4-yl]benzene-sulfonamide
  • N-[1-(2-Chloropropanoyl)piperidin-4-yl]furan-2-sulfonamide

Uniqueness

N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide is unique due to the combination of its piperidine ring, chloropropanoyl group, and thiophene-2-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[1-(2-chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S2/c1-9(13)12(16)15-6-4-10(5-7-15)14-20(17,18)11-3-2-8-19-11/h2-3,8-10,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIGQBLPHNVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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